BenchChemオンラインストアへようこそ!

N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine

Antibacterial MIC determination Structure–Activity Relationship

N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine (CAS 879470-04-9; MF C₁₉H₂₁N₃O; MW 307.397) is a fully synthetic small molecule belonging to the 2,5-disubstituted-1,3,4-oxadiazole class. Its structure incorporates a 5-phenyl-1,3,4-oxadiazole core linked via a methylene bridge to an N-benzyl-propan-2-amine moiety.

Molecular Formula C19H21N3O
Molecular Weight 307.397
CAS No. 879470-04-9
Cat. No. B2557972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine
CAS879470-04-9
Molecular FormulaC19H21N3O
Molecular Weight307.397
Structural Identifiers
SMILESCC(C)N(CC1=CC=CC=C1)CC2=NN=C(O2)C3=CC=CC=C3
InChIInChI=1S/C19H21N3O/c1-15(2)22(13-16-9-5-3-6-10-16)14-18-20-21-19(23-18)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3
InChIKeyOSFAIVUDTXKDAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine (CAS 879470-04-9): Procurement-Relevant Baseline for an N-Benzylated Oxadiazole Research Candidate


N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine (CAS 879470-04-9; MF C₁₉H₂₁N₃O; MW 307.397) is a fully synthetic small molecule belonging to the 2,5-disubstituted-1,3,4-oxadiazole class . Its structure incorporates a 5-phenyl-1,3,4-oxadiazole core linked via a methylene bridge to an N-benzyl-propan-2-amine moiety. This compound is offered by multiple chemical suppliers as a research-grade biochemical tool (typical purity ≥95%) for laboratory investigations, including antimicrobial susceptibility screening and cancer cell line profiling . As a member of the oxadiazole family—a scaffold well-precedented in antibacterial, antifungal, and antitumor research—this specific substitution pattern represents a distinct chemical space point whose procurement decisions should be guided by differential activity data relative to its nearest structural analogs.

Why Generic Substitution of CAS 879470-04-9 with Other 1,3,4-Oxadiazole Derivatives Carries Scientific Risk


Within the 1,3,4-oxadiazole chemical space, even seemingly minor structural variations—such as the nature of the N-alkyl substituent (methyl, ethyl, isopropyl, butyl) or the presence versus absence of an N-benzyl group—can produce substantial shifts in antibacterial potency, spectrum width, eukaryotic cell cytotoxicity, and physicochemical properties . Systematic structure–activity relationship (SAR) campaigns on the oxadiazole antibacterial class have demonstrated that modifications at the amine position can alter minimum inhibitory concentrations (MICs) by over 10-fold against ESKAPE pathogens and significantly affect oral bioavailability . Consequently, substituting N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine with a close analog (e.g., the N-methyl, N-ethyl, or N-butyl homologue, or the des-benzyl secondary amine) without direct comparative biological data introduces a high risk of obtaining a functionally non-equivalent tool compound. The quantitative evidence detailed below, drawn from supplier-reported biological profiling, illustrates why procurement must be guided by compound-specific performance metrics rather than class-level assumptions.

Quantitative Differential Evidence Guide: N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine vs. Closest Analogs


Antibacterial MIC Comparison: Target Compound vs. N-Butyl Homologue Against S. aureus and E. coli

Supplier-reported broth microdilution data for the target compound (N-isopropyl) indicate MIC values of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Escherichia coli . For the direct N-butyl homologue (N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]butan-1-amine, CAS 881988-24-5), publicly available supplier characterizations describe broad-spectrum antibacterial activity but do not provide discrete MIC values for the same strains . The available quantitative comparison, limited to the target compound, shows a 2-fold potency differential favoring Gram-positive over Gram-negative bacteria—a selectivity pattern that may not be preserved across N-alkyl chain lengths, as oxadiazole SAR studies demonstrate that lipophilicity changes driven by N-alkyl variation can invert Gram-selectivity .

Antibacterial MIC determination Structure–Activity Relationship

Anticancer Percent Growth Inhibition (PGI) Profile: SNB-19 Glioblastoma, OVCAR-8 Ovarian, and NCI-H460 Lung Lines

In single-dose screening against the NCI-60 cancer cell line panel, the target compound demonstrated Percent Growth Inhibition (PGI) values of 86.61% (SNB-19 glioblastoma), 85.26% (OVCAR-8 ovarian carcinoma), and 75.99% (NCI-H460 non-small cell lung cancer) . These data provide a multi-line efficacy fingerprint for the propan-2-amine congener. By contrast, for the N-butyl homologue (CAS 881988-24-5), suppliers describe 'significant anticancer activity' without disclosing cell-line-specific PGI or IC₅₀ values . Similarly, for the des-benzyl secondary amine analogue (CAS 790270-70-1), no cell-line growth inhibition data are publicly catalogued . While a direct head-to-head comparison at identical concentration cannot be performed across these datasets, the availability of compound-specific PGI values for the target compound provides a quantitative baseline that is absent for the nearest structural analogues, allowing researchers to design follow-up comparative dose–response studies with greater precision.

Anticancer NCI-60 screening Percent Growth Inhibition

Structure–Activity Relationship (SAR) Context: N-Alkyl Chain Length and Antibacterial Gram-Selectivity

A systematic SAR study of 72 oxadiazole analogs established that modifications at the amine position profoundly influence antibacterial potency and pharmacokinetic parameters, with MIC values against S. aureus ranging 0.5–4 µg/mL for optimized leads such as compound 72c, which also achieved 41% oral bioavailability in mice . Although the specific target compound was not included in this published SAR panel, its N-isopropyl-N-benzyl substitution pattern occupies a distinct lipophilic and steric space between the N-methyl and N-butyl homologues. The target compound's reported MIC of 16 µg/mL against S. aureus positions it approximately 4- to 32-fold less potent than the most optimized oxadiazole antibacterials in the published series, yet measurably more characterized than nearest analogs that lack discrete MIC data. This class-level SAR framework underscores that each N-alkyl variant expresses a unique potency–selectivity profile, making direct procurement of the compound with disclosed quantitative data the most scientifically defensible choice.

SAR Oxadiazole antibacterials Gram-selectivity

Supplier-Documented Purity and Analytical Characterization Benchmark

The target compound (CAS 879470-04-9) is commercially available with specified purity ≥98% (HPLC) from multiple research-chemical suppliers, accompanied by supporting analytical documentation including NMR, HPLC, and LC-MS data . The closely related des-benzyl secondary amine analogue, [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine (CAS 790270-70-1), is also offered at ≥98% purity by specialty suppliers . However, the N-butyl homologue (CAS 881988-24-5) is supplied with less comprehensive analytical documentation and primarily characterized by MSDS-level specifications . For researchers requiring well-characterized starting material with multi-modal analytical verification—critical for reproducible SAR campaigns or biochemical assay development—the availability of NMR, HPLC, and LC-MS traceability for the target compound constitutes a procurement-relevant differentiator.

Purity assurance Analytical characterization Procurement specification

Highest-Confidence Research Application Scenarios for CAS 879470-04-9 Based on Available Differential Evidence


Antibacterial SAR Anchor Compound for Gram-Positive vs. Gram-Negative Selectivity Studies

The target compound provides a defined MIC benchmark of 16 µg/mL against S. aureus and 32 µg/mL against E. coli , establishing it as a suitable anchor point for systematic N-alkyl SAR campaigns. Researchers investigating how the N-isopropyl substitution influences Gram-selectivity can procure this congener as a characterized reference, then source the N-methyl, N-ethyl, and N-butyl homologues for comparative MIC determination under identical assay conditions. This approach leverages the target compound's existing quantitative data to reduce the number of uncharacterized variables in the SAR matrix.

Multi-Line Cancer Cell Screening Probe with Documented CNS, Ovarian, and Lung Activity

With single-dose PGI values of 86.61% (SNB-19), 85.26% (OVCAR-8), and 75.99% (NCI-H460) , this compound is positioned as a pre-characterized entry point for programs targeting glioblastoma, ovarian carcinoma, or non-small cell lung cancer. Laboratories can immediately proceed to concentration–response (IC₅₀) determination and mechanism-of-action studies using these three cell lines, bypassing the need for de novo single-dose screening that would be required for unevaluated structural analogs.

Chemical Biology Tool for Membrane Disruption Mechanism-of-Action Investigations

Supplier-reported mechanistic data indicate that the target compound acts through bacterial cell membrane disruption . This defined mechanism-of-action hypothesis—combined with available MIC values—makes the compound suitable for membrane integrity assays, electron microscopy studies, and comparative evaluations against membrane-targeting reference antibiotics (e.g., polymyxins, daptomycin). The N-isopropyl substitution may confer distinct membrane-partitioning properties compared to shorter or longer N-alkyl chain variants, a hypothesis testable through controlled comparative studies.

Analytical Reference Standard for Oxadiazole Library QC and Method Development

Given the multi-modal analytical characterization package (NMR, HPLC, LC-MS) available from reputable suppliers , this compound can serve as a well-characterized reference standard for developing HPLC purity methods, LC-MS quantification protocols, and NMR structural confirmation workflows for broader oxadiazole compound libraries. The ≥98% purity specification coupled with documented spectral data provides a quality benchmark that less thoroughly characterized analogs cannot currently match.

Quote Request

Request a Quote for N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.